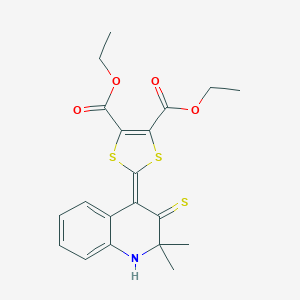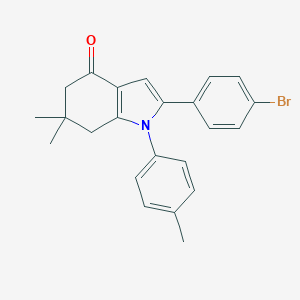
2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a complex organic compound that belongs to the class of indole derivatives.
准备方法
The synthesis of 2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often involve the use of aromatic solvents such as toluene and chlorinated hydrocarbons like dichloromethane .
化学反应分析
2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its interaction with these receptors, leading to various biological activities such as antiviral and anticancer effects .
相似化合物的比较
2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds also exhibit antimicrobial and antiproliferative activities.
Indole derivatives: These compounds possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a wide range of molecular targets and pathways, leading to its diverse biological activities.
属性
分子式 |
C23H22BrNO |
|---|---|
分子量 |
408.3g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-6,6-dimethyl-1-(4-methylphenyl)-5,7-dihydroindol-4-one |
InChI |
InChI=1S/C23H22BrNO/c1-15-4-10-18(11-5-15)25-20(16-6-8-17(24)9-7-16)12-19-21(25)13-23(2,3)14-22(19)26/h4-12H,13-14H2,1-3H3 |
InChI 键 |
RFQLYLMHJNCQNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B412998.png)
![N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B412999.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2-furoylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B413003.png)
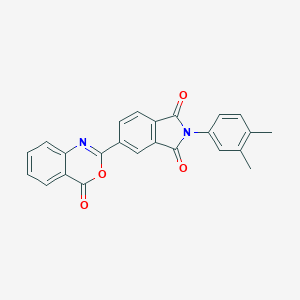

![4-({[(1-adamantylcarbonyl)amino]carbothioyl}amino)-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide](/img/structure/B413006.png)
![2-(5-{1,3-dioxo-5-[(1,3-thiazol-2-ylamino)carbonyl]-1,3-dihydro-2H-isoindol-2-yl}-1-naphthyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide](/img/structure/B413007.png)
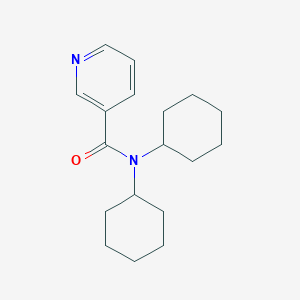
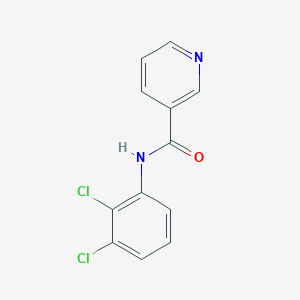
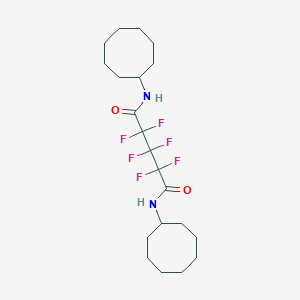
![2',3',4,5-TETRAMETHYL 6'-BENZOYL-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B413018.png)
![1-(isobutyrylsulfanyl)-4,4-dimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B413019.png)
